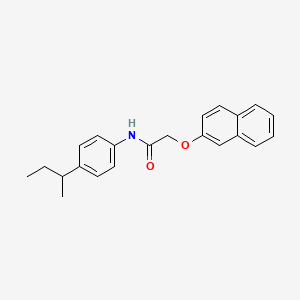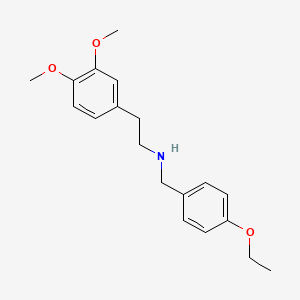![molecular formula C16H22ClNO5 B5229293 1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B5229293.png)
1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate is a chemical compound that has been extensively studied for various scientific research applications. This compound is a pyrrolidine derivative that has been synthesized using different methods and has been shown to have significant biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate is not fully understood, but it is believed to involve the modulation of different neurotransmitter systems in the brain. This compound has been shown to have an affinity for different receptors, including dopamine, serotonin, and norepinephrine receptors, which are all involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate has been shown to have significant biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which are associated with improved mood and cognitive function. It has also been shown to have potential therapeutic effects in various neurological disorders, including depression, anxiety, and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate in lab experiments include its ability to modulate different neurotransmitter systems in the brain, its potential therapeutic effects in various neurological disorders, and its availability for research purposes. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are many future directions for the study of 1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate. One direction is to further investigate its mechanism of action and its potential therapeutic effects in various neurological disorders. Another direction is to explore its potential use as a tool for studying the role of different neurotransmitter systems in the brain. Additionally, further research is needed to fully understand the safety and toxicity of this compound and its potential for clinical use.
In conclusion, 1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate is a chemical compound that has significant scientific research applications. Its ability to modulate different neurotransmitter systems in the brain and its potential therapeutic effects in various neurological disorders make it an important tool for studying the brain and developing new treatments for neurological disorders. Further research is needed to fully understand its mechanism of action and its potential for clinical use.
Métodos De Síntesis
The synthesis of 1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate can be achieved using different methods. One of the most common methods involves the reaction of 4-chloro-2-methylphenol with 3-chloropropylamine in the presence of a base to form the intermediate compound, which is then reacted with pyrrolidine in the presence of oxalic acid to form the final product. Other methods involve the use of different starting materials and reagents, but the overall reaction mechanism remains the same.
Aplicaciones Científicas De Investigación
1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine oxalate has been extensively studied for various scientific research applications. One of the most significant applications is in the field of neuroscience, where this compound has been shown to have a significant effect on the central nervous system. It has been used to study the role of different neurotransmitters and receptors in the brain and has been shown to have potential therapeutic effects in various neurological disorders.
Propiedades
IUPAC Name |
1-[3-(4-chloro-2-methylphenoxy)propyl]pyrrolidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.C2H2O4/c1-12-11-13(15)5-6-14(12)17-10-4-9-16-7-2-3-8-16;3-1(4)2(5)6/h5-6,11H,2-4,7-10H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANXJFQGEGVYDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCN2CCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Chloro-2-methylphenoxy)propyl]pyrrolidine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}-2-butenoic acid](/img/structure/B5229220.png)

![2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5229234.png)
![4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5229242.png)
![1-(4-isopropylphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5229250.png)

![N-{1-[1-(4-fluoro-2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5229276.png)
![2-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5229277.png)
![1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5229284.png)
![diethyl 3-methyl-5-({[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B5229301.png)
![2-chloro-5-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoic acid](/img/structure/B5229309.png)

![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B5229314.png)
![{4-[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5229327.png)